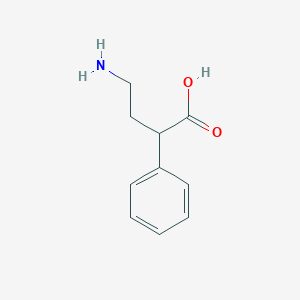

4-Amino-2-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRIOADNXHWOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66859-48-1 (hydrochloride) | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926915 | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-10-9 | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of 4-Amino-2-phenylbutanoic acid

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3-phenylbutanoic Acid

Executive Summary

4-Amino-3-phenylbutanoic acid, widely known as phenibut, is a neuropsychotropic drug with a multifaceted mechanism of action that underpins its anxiolytic, nootropic, and sedative properties.[1][2] Developed in the Soviet Union in the 1960s, its unique chemical structure, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a crucial phenyl ring modification, allows it to readily cross the blood-brain barrier.[3][4] This guide provides a comprehensive technical overview of its core molecular interactions. The primary mechanisms of action are twofold: direct agonism at the GABA-B receptor and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[3][5][6] While its action as a GABA-B agonist is central to its inhibitory effects on the central nervous system, its role as a gabapentinoid contributes significantly to its overall pharmacological profile.[3][4] This document will dissect these mechanisms, present the experimental evidence supporting them, and offer detailed protocols for their investigation.

Chemical Identity and Stereochemistry: A Foundational Overview

Clarification of Nomenclature

The compound of interest for its significant pharmacological activity is 4-amino-3-phenylbutanoic acid (CAS: 1078-21-3), commonly referred to as phenibut or β-phenyl-γ-aminobutyric acid.[7][8] It is important to distinguish this from its isomer, 4-amino-2-phenylbutanoic acid (CAS: 13080-10-9), for which there is a notable lack of extensive pharmacological data.[9][10] This guide will focus exclusively on the well-researched 3-phenyl isomer, phenibut.

The addition of a phenyl group to the GABA backbone is a critical structural feature that enhances its lipophilicity, enabling it to cross the blood-brain barrier, a feat that GABA itself cannot effectively accomplish.[3][11]

The Critical Role of Stereoisomerism

Phenibut is a chiral molecule and is typically synthesized and administered as a racemic mixture of its two enantiomers: (R)-phenibut and (S)-phenibut. The pharmacological activity is not equally distributed between these isomers. The (R)-enantiomer is the primary active component responsible for the GABAergic effects, exhibiting over 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer.[3] Conversely, both enantiomers display comparable affinity for the α2δ subunit of VDCCs.[5] This stereoselectivity is fundamental to understanding the compound's dose-dependent effects.

Part I: Primary Mechanism of Action: GABAergic System Modulation

The principal mechanism underlying phenibut's sedative and anxiolytic effects is its action as a direct agonist on the GABA-B receptor.[1][2][3]

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. As a full agonist, (R)-phenibut binds to and activates these receptors, initiating a downstream signaling cascade.[3] This activation leads to:

-

Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.

-

Inhibition of voltage-dependent calcium channels (VDCCs) at the presynaptic terminal, which suppresses the influx of calcium and subsequently reduces the release of neurotransmitters.

The overall effect is a dampening of neuronal excitability.[6] The psychopharmacological activity of phenibut is often compared to that of baclofen (a p-chloro-derivative), though phenibut has a significantly lower binding affinity for the GABA-B receptor.[1][3]

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Part III: Ancillary and Putative Mechanisms

While less characterized, other molecular interactions may contribute to phenibut's pharmacological profile.

-

Dopaminergic System Modulation: Some studies report that phenibut can increase dopamine concentrations in the striatum. [1][3]The precise mechanism remains unclear but could contribute to its reported mood-enhancing and nootropic effects. [3][12]* GABA-A Receptor Interaction: At high concentrations, phenibut may exert a weak agonistic effect at GABA-A receptors, although this is not considered a primary mechanism of action. [1][2][13]* β-phenethylamine (PEA) Antagonism: It has been proposed that phenibut may antagonize β-phenethylamine, an endogenous trace amine with potential anxiogenic (anxiety-producing) properties. [1][12][13]

Integrated View: A Multi-Target Pharmacological Profile

The clinical presentation of phenibut is best understood as the synergistic outcome of its multiple molecular actions. The GABA-B agonism provides a powerful, generalized CNS depressant effect, leading to sedation and anxiolysis. Concurrently, the α2δ VDCC blockade fine-tunes neuronal excitability and reduces neurotransmitter release, contributing to both anxiolytic and anti-nociceptive properties.

Caption: Integrated view of Phenibut's multiple molecular targets on a neuron.

Conclusion and Future Directions

The mechanism of action of 4-amino-3-phenylbutanoic acid is complex, primarily driven by a dual interaction with GABA-B receptors and the α2δ subunit of voltage-dependent calcium channels. This multi-target profile distinguishes it from more selective agents like baclofen or gabapentin and explains its broad range of clinical effects. The stereospecificity of its GABA-B receptor interaction is a key consideration for future drug development and refinement.

Further research is warranted to elucidate the precise mechanisms behind its putative effects on the dopaminergic system and to fully understand the relative contributions of its GABAergic and gabapentinoid activities to its therapeutic and adverse effect profiles. A deeper understanding of these pathways will be crucial for optimizing its clinical use and for the development of next-generation therapeutics targeting these systems.

References

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

-

Khaunina, R. A., Lapin, I. P., & Pravednikova, I. N. (1968). Phenibut, a new tranquilizer. Farmakologiia i Toksikologiia, 31(4), 393-396. (Note: This is a foundational paper, often cited by reviews like Lapin, 2001)

-

Owen, D. R., & Wood, M. D. (2020). Phenibut. In StatPearls. StatPearls Publishing. (General reference, often summarizes primary literature)

-

Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29.

-

Samokhvalov, A. V., Rehm, J., & Le Foll, B. (2013). A case of phenibut dependence. The American Journal on Addictions, 22(1), 88. (Often contains pharmacokinetic info like half-life)

-

Ahuja, T., Mgbako, O., & St-Onge, M. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Emergency Medicine, 2018, 9864285.

-

Gagrat, A., & Gadhvi, D. (2020). Phenibut withdrawal: A novel approach to treatment. BMJ Case Reports, 13(7), e235221.

-

Zvejniece, L., Vavers, E., & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Semantic Scholar.

-

Zheng, K. H., Khan, A., & Espiridion, E. D. (2019). Phenibut Addiction and Withdrawal: A Case Report. Cureus, 11(7), e5238.

-

Tennessee Poison Center. (2018). Phenibut: Is It a Smart Drug To Take? Vanderbilt University Medical Center.

-

Hardman, M., Jones, N., & Lynch, S. (2019). Phenibut (β-Phenyl-γ-Aminobutyric Acid): an Easily Obtainable “Dietary Supplement” With Propensities for Physical Dependence and Addiction. Current Psychiatry Reports, 21(6), 44.

-

Reddit. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects (2015). r/Nootropics.

-

Echemi. (2023). The Chemistry of Calm: Understanding Phenibut's Role as a GABA Agonist.

-

CymitQuimica. This compound.

-

AHH Chemical. (2024). Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals.

-

ChemicalBook. This compound | 13080-10-9.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis.

-

Klugbauer, N., Lacinová, L., Marais, E., et al. (2002). Calcium Channel alpha2delta Subunits: Differential Expression, Function, and Drug Binding. Journal of Bioenergetics and Biomembranes, 34(2), 115-122.

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827.

-

Canti, C., Nieto-Rostro, M., & Dolphin, A. C. (2015). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. Current Opinion in Neurobiology, 33, 133-140.

-

PubChem. Phenibut. National Center for Biotechnology Information.

Sources

- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Phenibut - Wikipedia [en.wikipedia.org]

- 4. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]

- 7. nbinno.com [nbinno.com]

- 8. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 13080-10-9: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 13080-10-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. April 4, 2018: Phenibut: Is It a Smart Drug To Take? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 13. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-3-phenylbutanoic Acid: A GABA Analogue with Complex CNS Activity

Abstract: This technical guide provides an in-depth examination of 4-amino-3-phenylbutanoic acid, commonly known as phenibut, a neuropsychotropic agent and a close structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Developed in the 1960s, phenibut's unique pharmacological profile is characterized by its ability to cross the blood-brain barrier, a feat GABA itself cannot achieve. This allows it to directly modulate the central nervous system. The primary mechanism of action is agonism at the metabotropic GABA_B receptor, with secondary activity at α2δ subunit-containing voltage-dependent calcium channels. This document will dissect the chemical properties of phenibut, elucidate its pharmacodynamic relationship with the GABAergic system, provide detailed experimental protocols for its characterization, and discuss its therapeutic applications and research significance. This guide is intended for researchers, neuropharmacologists, and professionals in drug development seeking a comprehensive understanding of this compound.

The GABAergic System: The Brain's Primary Inhibitory Network

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mature mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Disruptions in this balance are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3] GABA exerts its effects by binding to two major classes of receptors: GABA_A and GABA_B.[4][5]

-

GABA_A Receptors: These are ionotropic receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[4][6] Upon GABA binding, the channel opens, leading to an influx of Cl⁻ that hyperpolarizes the neuron, making it less likely to fire an action potential.[4][7] This action is responsible for rapid, phasic inhibition.[8]

-

GABA_B Receptors: These are metabotropic, G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[4][5] Structurally, they are heterodimers composed of GABA_B1 and GABA_B2 subunits.[9] Activation of GABA_B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels) via the dissociated G-protein subunits.[9]

4-Amino-phenylbutanoic Acids: Chemistry and Structure

The subject of this guide, commonly known as phenibut, is chemically named 4-amino-3-phenylbutanoic acid.[10] It is a derivative of GABA, belonging to a class of compounds known as GABA analogues.[11][12]

2.1. Nomenclature and Isomerism

The core structure is a butanoic acid backbone with an amino group. The key feature is the addition of a phenyl ring, which significantly increases its lipophilicity and enables it to cross the blood-brain barrier, unlike GABA.[11]

It is critical to distinguish between isomers:

-

4-Amino-3-phenylbutanoic acid (β-phenyl-GABA or Phenibut): The phenyl group is on the beta-carbon relative to the carboxyl group. This is the well-researched compound with known CNS activity.[11] Its CAS number is 1078-21-3.[10]

-

4-Amino-2-phenylbutanoic acid (α-phenyl-GABA): The phenyl group is on the alpha-carbon.[13] This isomer is distinct and less studied for its GABAergic activity.

Furthermore, 4-amino-3-phenylbutanoic acid is a chiral molecule. The (R)-enantiomer is the more active stereoisomer at the GABA_B receptor, exhibiting over 100 times higher affinity than the (S)-enantiomer.[11][14]

2.2. Chemical Synthesis

The synthesis of 4-amino-3-phenylbutanoic acid can be achieved through various methods. One documented approach involves a multi-step reaction starting with benzaldehyde and ethyl acetoacetate, proceeding through intermediates like 3-phenylglutaric acid and 3-phenylglutaric anhydride, followed by amination and oxidation to yield the final product.[15] This process allows for scalable production suitable for industrial applications.[15]

Figure 1: Structural comparison of GABA and 4-Amino-3-phenylbutanoic acid.

Pharmacodynamics: The Core of the Relationship

Phenibut's primary pharmacological actions stem from its direct interaction with the GABAergic system and other key neuronal targets.

3.1. Primary Mechanism: GABA_B Receptor Agonism

The principal mechanism of action for phenibut is its function as a full agonist at the GABA_B receptor.[11][16] By mimicking the action of endogenous GABA at this receptor, it triggers the associated G-protein signaling cascade. This leads to a decrease in neuronal excitability through the inhibition of neurotransmitter release and postsynaptic hyperpolarization.[5] While it is a direct GABA-mimetic, its affinity for the GABA_B receptor is notably lower than that of its close analogue, baclofen (β-(4-chlorophenyl)-GABA).[11]

Figure 2: Phenibut's action on the GABA_B receptor signaling pathway.

3.2. Secondary Mechanisms of Action

While GABA_B agonism is primary, phenibut's profile is complicated by other interactions:

-

α2δ Subunit-Containing Voltage-Dependent Calcium Channels (VDCCs): Phenibut also binds to and blocks α2δ subunit-containing VDCCs.[11] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and contributes significantly to its anxiolytic and sedative properties.[5][11] Both the (R)- and (S)-enantiomers display similar affinity for this target.[11]

-

GABA_A Receptors: At higher concentrations, phenibut may exert some weak agonistic effects at GABA_A receptors, though this is considered a minor component of its overall activity compared to its potent action at GABA_B receptors.[16][17]

3.3. Quantitative Pharmacological Data

The following table summarizes the known receptor interactions and relative affinities for phenibut.

| Target | Action | Affinity / Potency | Reference(s) |

| GABA_B Receptor | Full Agonist | 30- to 68-fold lower affinity than baclofen. The (R)-enantiomer is >100-fold more potent than the (S)-enantiomer. | [11] |

| α2δ VDCC | Blocker | K_i = 23 µM for (R)-phenibut; K_i = 39 µM for (S)-phenibut (in rat brain). | [11] |

| GABA_A Receptor | Weak Agonist | Action observed at high concentrations; significantly weaker than at GABA_B. | [16][17] |

Experimental Methodologies for Characterization

To validate and quantify the interaction between phenibut and GABA receptors, specific in-vitro assays are essential. The following protocols provide a framework for such investigations.

4.1. Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i) of phenibut for the GABA_B receptor in native tissue.

-

Principle: This assay measures the ability of unlabeled phenibut to compete with a high-affinity radiolabeled ligand for binding to GABA_B receptors in a brain membrane preparation. The concentration of phenibut that inhibits 50% of the specific binding of the radioligand (IC_50) is determined and used to calculate the inhibitory constant (K_i).

-

Methodology:

-

Membrane Preparation: Homogenize rat or mouse whole brain (minus cerebellum) in ice-cold sucrose buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of a GABA_B specific radioligand (e.g., [³H]CGP 54626), and varying concentrations of unlabeled phenibut (typically from 1 nM to 1 mM).

-

Control Wells: Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of an unlabeled competitor like baclofen).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of phenibut. Fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

-

Self-Validation & Rationale: The inclusion of a known high-affinity ligand like baclofen as a positive control validates the assay's performance. Determining non-specific binding is critical for calculating the actual specific binding inhibited by the test compound, ensuring the trustworthiness of the results.

Figure 3: Experimental workflow for a radioligand binding assay.

4.2. Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the functional agonism and potency (EC_50) of phenibut at GABA_B receptors.

-

Principle: Functional GABA_B receptors, when expressed in a cell line like HEK293, couple to G-protein-gated inwardly rectifying potassium (GIRK) channels. Agonist binding activates these channels, producing a measurable outward K⁺ current that can be recorded using the whole-cell patch-clamp technique.

-

Methodology:

-

Cell Culture: Culture HEK293 cells and co-transfect them with plasmids encoding the GABA_B1 and GABA_B2 receptor subunits, along with the necessary GIRK channel subunits.

-

Recording Preparation: Plate the transfected cells onto coverslips. On the day of recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Obtaining a Recording: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

Data Acquisition: Clamp the cell's membrane potential at a fixed voltage (e.g., -70 mV). Record baseline current.

-

Drug Application: Apply increasing concentrations of phenibut to the cell via the perfusion system. Record the outward current elicited at each concentration until a maximal response is achieved.

-

Controls: After washout, apply a saturating concentration of GABA or baclofen to confirm receptor expression and determine the maximum possible response for normalization.

-

Data Analysis: Measure the peak amplitude of the outward current at each phenibut concentration. Normalize these responses to the maximal response elicited by the control agonist. Plot the normalized current vs. log concentration of phenibut and fit with a sigmoidal function to determine the EC_50 (concentration for half-maximal effect) and E_max (maximal effect).

-

-

Self-Validation & Rationale: This functional assay directly measures the physiological consequence of receptor binding. Comparing phenibut's E_max to that of the endogenous ligand GABA determines whether it is a full or partial agonist. The stability of the baseline recording and the robust response to a control agonist are critical for validating the health of the cell and the integrity of the expressed receptor system.

Therapeutic Context and Future Directions

Phenibut is utilized in Russia and several other countries for a range of indications, including anxiety, tension, fear, insomnia, post-traumatic stress disorder, and asthenia.[4][16][17] Its anxiolytic and nootropic (cognition-enhancing) effects are the primary basis for its clinical use.[16]

However, it is not an approved pharmaceutical in the United States or many Western European countries, where it is often sold as a dietary supplement.[18] This has raised safety concerns, as use can lead to tolerance, dependence, and a withdrawal syndrome upon cessation.[18]

From a drug development perspective, phenibut remains a valuable research compound. Its dual mechanism of action—targeting both the metabotropic GABA_B receptor and voltage-gated calcium channels—presents a unique pharmacological profile. Future research could focus on:

-

Developing enantiomerically pure (R)-phenibut to maximize GABA_B potency and potentially reduce off-target effects.

-

Synthesizing novel analogues that selectively modulate GABA_B receptors versus α2δ VDCCs to dissect the contribution of each target to its overall effects.

-

Investigating its potential in treating conditions where both GABAergic hypofunction and neuronal hyperexcitability are implicated.

Conclusion

4-Amino-3-phenylbutanoic acid (phenibut) is a pharmacologically complex GABA analogue whose primary mechanism of action is agonism at GABA_B receptors. The addition of a phenyl ring to the GABA backbone facilitates its entry into the CNS, allowing it to exert potent anxiolytic, sedative, and nootropic effects. Its secondary action as a blocker of α2δ-containing voltage-dependent calcium channels further contributes to its clinical profile. While its therapeutic use is established in some countries, its potential for dependence warrants caution. For the scientific community, phenibut serves as a critical tool for understanding GABA_B receptor pharmacology and as a scaffold for the development of novel CNS-acting therapeutic agents.

References

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.

-

Wikipedia contributors. (n.d.). Phenibut. In Wikipedia. Retrieved from [Link]

-

WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). GABA receptor. In Wikipedia. Retrieved from [Link]

-

StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]

-

RxList. (n.d.). Phenibut: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

Mountainside Treatment Center. (n.d.). Phenibut. Retrieved from [Link]

-

California Prime Recovery. (2025). What is Phenibut: History, Mechanisms, Side Effects, Risks. Retrieved from [Link]

-

Tadayon, M., & Tor-Agbidye, J. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Retrieved from [Link]

-

Olsen, R. W., & Sieghart, W. (2009). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

-

Bridgeman, M. B., & Tadayon, M. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Vargas-Lopes, C., & Vargas, R. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Journal of Chemical and Pharmaceutical Research, 11(1), 1-8. [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

-

Mental Health America. (n.d.). What is GABA? Retrieved from [Link]

-

Cellot, G., & Cherubini, E. (2014). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience, 8, 185. [Link]

-

Wikipedia contributors. (n.d.). GABAA receptor. In Wikipedia. Retrieved from [Link]

-

Neural Academy. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

-

Ochoa-de la Paz, L. D., et al. (2019). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. Revista Mexicana de Neurociencia, 20(5), 239-247. [Link]

-

Wikipedia contributors. (n.d.). GABA. In Wikipedia. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). GABA analogue. In Wikipedia. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. Neurobiology of Disease, 155, 105379. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenibut. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-4-phenylbutanoic acid. In PubChem Compound Database. Retrieved from [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 4-Phenylbutyrate promoted wild-type γ-aminobutyric acid type A receptor trafficking, reduced endoplasmic reticulum stress, and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. Neurobiology of Disease, 155, 105379. [Link]

-

LookChem. (n.d.). 2-amino-2-phenylbutanoic acid - 5438-07-3. Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

- Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.

- Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid.

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

Ghansah, E., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11849. [Link]

-

Mele, M., et al. (2019). GABAA receptors: structure, function, pharmacology, and related disorders. International Journal of Molecular Sciences, 20(17), 4213. [Link]

-

Sigel, E., et al. (2006). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 98(6), 1887-1893. [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. GABA receptor - Wikipedia [en.wikipedia.org]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenibut - Wikipedia [en.wikipedia.org]

- 12. GABA analogue - Wikipedia [en.wikipedia.org]

- 13. CAS 13080-10-9: this compound | CymitQuimica [cymitquimica.com]

- 14. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]

- 15. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 16. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

4-Amino-2-phenylbutanoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Amino-2-phenylbutanoic Acid: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid and a derivative of both phenylalanine and γ-aminobutyric acid (GABA).[1] Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, and presents validated analytical methodologies for its characterization and quantification. By contextualizing its structural features and differentiating it from key isomers like Phenibut, this guide serves as an essential resource for leveraging this compound in pharmaceutical and biochemical research.

Introduction and Structural Context

This compound, also known as α-Phenyl-γ-aminobutyric acid, is a unique molecule possessing a phenyl group at the α-carbon relative to the carboxyl function and an amino group at the γ-position.[1] This structure imparts a dual character, blending the features of an aromatic amino acid with those of a GABA analogue. Its chemical backbone consists of a butanoic acid chain with a phenyl substituent at the C2 position and an amino group at the C4 position.[1]

The precise positioning of the phenyl group and amino group is critical to its chemical identity and potential biological activity. It is often confused with its isomers, which have distinct pharmacological profiles. Understanding these differences is paramount for any research or development application.

| Table 1: Comparison of Key Phenylbutanoic Acid Isomers | | :--- | :--- | :--- | :--- | | Isomer Name | Structure | CAS Number | Key Characteristics | | This compound (α-Phenyl-γ-aminobutyric acid) | Phenyl group at C2, Amino group at C4 | 13080-10-9[1] | The subject of this guide. A phenylalanine derivative.[1] | | 4-Amino-3-phenylbutanoic acid (β-Phenyl-γ-aminobutyric acid; Phenibut) | Phenyl group at C3, Amino group at C4 | 1078-21-3[2] | A well-known GABA-B receptor agonist with anxiolytic and nootropic effects.[3][4][5] The phenyl group enhances blood-brain barrier permeability.[4] | | 2-Amino-4-phenylbutanoic acid (Homophenylalanine) | Phenyl group at C4, Amino group at C2 | 7636-28-4[6][7] | An amino acid used as a building block in peptide synthesis and as an impurity in drugs like Lisinopril.[7] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, makes it soluble in water and allows it to exist in various ionic states (zwitterionic, cationic, anionic) depending on the pH of the solution.[1]

| Table 2: Core Physicochemical Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₁₀H₁₃NO₂[1][6][7] | | Molecular Weight | 179.22 g/mol [2][7][8] | | CAS Number | 13080-10-9[1] | | Appearance | White to off-white crystalline solid[1] | | Common Synonyms | α-Phenyl-γ-aminobutyric acid, α-Phenyl GABA[1] | | Topological Polar Surface Area | 63.3 Ų[6][7] | | Solubility | Soluble in water[1] |

Synthesis Pathway

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by hydrolysis and reduction. This method is chosen for its high regioselectivity and the availability of starting materials.

The workflow below illustrates a plausible synthetic route starting from ethyl cinnamate. The Michael addition of nitromethane provides the carbon skeleton and the nitrogen source in a protected form. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester yields the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from ethyl cinnamate.

Reagents and Equipment:

-

Ethyl cinnamate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Palladium on carbon (10% Pd/C), Zinc dust

-

Tetrahydrofuran (THF), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Round-bottom flasks, magnetic stirrer, condenser, hydrogenation apparatus

-

Rotary evaporator, filtration apparatus

Procedure:

-

Step 1: Synthesis of Ethyl 4-nitro-2-phenylbutanoate.

-

Dissolve ethyl cinnamate (1 equivalent) and nitromethane (1.5 equivalents) in anhydrous THF.

-

Slowly add DBU (0.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro ester.

-

-

Step 2: Synthesis of Ethyl 4-amino-2-phenylbutanoate.

-

Dissolve the crude nitro ester from Step 1 in ethanol.

-

Add 10% Pd/C catalyst (approx. 5 mol%).

-

Subject the mixture to hydrogenation (H₂ gas, 50 psi) at room temperature until hydrogen uptake ceases.

-

Alternative: To a solution of the nitro ester in ethanol, add concentrated HCl, and then add zinc dust portion-wise while cooling in an ice bath.

-

Filter the reaction mixture through Celite to remove the catalyst (for hydrogenation) or unreacted zinc.

-

Concentrate the filtrate to obtain the crude amino ester.

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the crude amino ester from Step 2 in a 1 M NaOH solution.

-

Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl to pH ~7.

-

The product will precipitate as a zwitterion. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Analytical Methodologies

Accurate identification and quantification are crucial for research applications. High-performance liquid chromatography (HPLC) is the method of choice, often coupled with mass spectrometry (MS) for identity confirmation or UV/Fluorescence detection after derivatization for sensitive quantification.

Caption: General analytical workflow for the characterization of this compound.

Protocol 1: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the identity and assess the purity of a synthesized sample. The mass spectrometer provides definitive confirmation via the compound's mass-to-charge ratio (m/z).

Reagents and Equipment:

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA)

-

HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Mobile Phase A to create a 100 µg/mL stock solution. Dilute as necessary.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

-

HPLC Conditions:

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

-

-

MS Conditions (Positive ESI Mode):

-

Scan Range: m/z 50-500

-

Expected Ion [M+H]⁺: 180.1

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Protocol 2: Quantitative Analysis by HPLC with OPA/FMOC Derivatization

Objective: To accurately quantify this compound, especially at low concentrations in complex matrices. Derivatization with o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl chloroformate (FMOC) adds fluorescent tags, enabling highly sensitive detection.[9]

Reagents and Equipment:

-

Agilent AdvanceBio Amino Acid Analysis reagents (OPA and FMOC) or equivalent[9]

-

Borate buffer, HPLC-grade solvents

-

HPLC system with autosampler capable of online derivatization

-

Fluorescence detector (FLD)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in 0.1 N HCl, ranging from 1 pmol/µL to 100 pmol/µL.[9]

-

Automated Derivatization (in autosampler):

-

The autosampler is programmed to mix a specific volume of the sample/standard with OPA reagent, allow it to react (to derivatize primary amines), and then inject. For secondary amines (not present here, but part of the standard method), FMOC reagent would be used.

-

-

HPLC Conditions:

-

Column: AdvanceBio AAA column (or equivalent)

-

Mobile Phase A: Sodium phosphate buffer, pH 7.8

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture

-

Gradient: A specialized gradient designed to separate derivatized amino acids.

-

-

Fluorescence Detection:

-

Excitation/Emission for OPA derivatives: 340/450 nm

-

Excitation/Emission for FMOC derivatives: 266/305 nm

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Applications and Research Directions

While less studied than its isomer Phenibut, this compound holds significant potential for researchers.

-

Pharmaceutical Intermediate: As a chiral amino acid derivative, it can serve as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structure is analogous to intermediates used in the synthesis of ACE inhibitors and other therapeutics.[10]

-

Neuroscience Research: Given its structural similarity to GABA and its relation to the pharmacologically active Phenibut, it is a candidate for screening in neurological assays.[3] Investigating its binding affinity for GABA receptors (GABA-A and GABA-B) and other neuronal targets could reveal novel biological activities.

-

Peptide Chemistry: Its non-proteinogenic nature makes it an interesting component for creating peptide mimetics with modified conformational properties and resistance to enzymatic degradation.

Conclusion

This compound is a precisely defined chemical entity with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . A clear understanding of its structure, distinct from its isomers, is the foundation for any meaningful scientific investigation. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers and drug developers to explore its full potential as a versatile building block in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893. [Link]

-

Pharmaffiliates. Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals. [Link]

-

PubChem. Homophenylalanine, DL- | C10H13NO2 | CID 102530. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Amino-2-methyl-4-oxo-2-phenylbutanoic acid | C11H13NO3 | CID 43529689. [Link]

-

DrugBank Online. 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

- Google Patents.

-

Patsnap. Preparation method of 2-amino-2-phenylbutyric acid - Eureka. [Link]

-

Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Agilent Technologies. Amino Acid Analysis - Solutions for Food and Pharma. [Link]

-

Wyvratt, M. J., et al. (1984). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 49(15), 2816–2819. [Link]

Sources

- 1. CAS 13080-10-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

Research on the biochemical effects of 4-Amino-2-phenylbutanoic acid

An In-depth Technical Guide to the Biochemical Effects of 4-Amino-2-phenylbutanoic Acid

A Note to the Researcher: Information regarding the specific biochemical effects of this compound is limited in current scientific literature. This guide provides a comprehensive framework for its investigation by leveraging detailed information on the closely related and well-studied isomer, 4-Amino-3-phenylbutanoic acid (Phenibut), and the structurally similar compound, 4-phenylbutyric acid. The methodologies and potential mechanisms of action described herein are intended to serve as a robust starting point for the direct experimental investigation of this compound.

Introduction

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is characterized by a phenyl group attached to the second carbon of the butanoic acid backbone.[1] Its structure suggests potential interactions with neurological and metabolic pathways. Given the scarcity of direct research on this specific isomer, this guide will draw parallels from its structural analogs to propose a likely biochemical profile and a comprehensive research plan.

The addition of a phenyl ring to the GABA structure, as seen in its isomer Phenibut, significantly enhances its ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects.[2] Therefore, it is plausible that this compound also exhibits psychoactive properties.

Part 1: Postulated Mechanism of Action

The primary mechanism of action for this compound is likely centered on its structural similarity to GABA. The following sections detail the probable targets and signaling pathways based on the known effects of its analogs.

GABAergic System Modulation

The most probable target for this compound is the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

-

GABA Receptor Binding: The close structural analog, Phenibut, primarily acts as a GABA-B receptor agonist.[3] It is therefore highly probable that this compound also binds to GABA-B receptors, potentially leading to anxiolytic, sedative, and nootropic effects.[2][4] Some activity at GABA-A receptors, although likely weaker, cannot be ruled out and should be investigated.[4]

-

Voltage-Gated Calcium Channels: Phenibut has been shown to bind to and block α2δ subunit-containing voltage-gated calcium channels.[3] This action contributes to its calming and mood-regulating effects.[3] An investigation into the interaction of this compound with these channels is warranted.

Caption: Postulated GABAergic signaling pathway for this compound.

Potential Effects on Amino Acid and Lipid Metabolism

Studies on the related compound 4-phenylbutyric acid (PBA) have shown significant effects on metabolism.[5] It is plausible that this compound could share some of these properties.

-

Mitochondrial Biogenesis: PBA has been demonstrated to promote mitochondrial biogenesis and function, which could have implications for treating metabolic diseases like insulin resistance.[6]

-

Modulation of Key Metabolic Genes: Research has indicated that PBA can influence the expression of genes such as Comt, Ptgs2, and Ppara, which are involved in amino acid and lipid metabolism.[5]

Part 2: Experimental Protocols for Biochemical Investigation

A thorough investigation of this compound requires a multi-faceted approach, combining in vitro and in vivo studies.

In Vitro Assays

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

-

Methodology:

-

Prepare cell membrane fractions from tissues expressing the target receptors (e.g., rat brain cortex).

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]GABA for GABA-A, [³H]baclofen for GABA-B) in the presence of varying concentrations of this compound.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values to determine binding affinity.

-

2. Electrophysiology Studies:

-

Objective: To assess the functional activity of this compound at GABA receptors and voltage-gated calcium channels.

-

Methodology:

-

Use patch-clamp techniques on cultured neurons or cells expressing the target ion channels.

-

Apply this compound to the cells and record changes in membrane potential and ion currents.

-

For GABA receptors, measure changes in chloride or potassium currents.

-

For voltage-gated calcium channels, measure changes in calcium currents.

-

Sources

- 1. CAS 13080-10-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]

- 5. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2-phenylbutanoic Acid: A GABA Analogue for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, mechanism, and application of 4-Amino-2-phenylbutanoic acid. As a structural analogue of γ-aminobutyric acid (GABA), this compound presents a unique scaffold for exploring GABAergic modulation and developing novel therapeutics for neurological disorders.

Introduction: Unveiling α-Phenyl-GABA

This compound, also known as α-Phenyl-γ-aminobutyric acid (α-Phenyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1][2] The introduction of a phenyl group at the alpha position (C2) of the butanoic acid backbone distinguishes it from its more widely known isomer, 4-amino-3-phenylbutanoic acid (Phenibut), and from GABA itself.[1][3] This structural modification significantly influences its pharmacological profile, including its ability to cross the blood-brain barrier and its interaction with GABA receptors.[2]

This document provides a detailed exploration of its chemical synthesis, physicochemical properties, mechanism of action, and potential applications as a research tool and pharmaceutical intermediate.[2][4][5]

Synthesis and Physicochemical Characterization

The synthesis of this compound is a critical aspect for its availability in research and development. While various synthetic routes exist, a common approach involves the reductive amination of a keto-acid precursor.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a generalized, reliable method for the synthesis of this compound.

Objective: To synthesize this compound from ethyl 2-oxo-4-phenylbutanoate.

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

pH meter

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxo-4-phenylbutanoate (1 equivalent) in methanol.

-

Amination: Add ammonium acetate (10-15 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise, monitoring for any gas evolution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2) to decompose any remaining reducing agent. Concentrate the solution using a rotary evaporator to remove the methanol.

-

Extraction & Saponification: Add water to the residue and wash with diethyl ether to remove unreacted starting material and non-polar impurities. Add 4M NaOH to the aqueous layer until pH > 12 and heat the mixture under reflux for 2-4 hours to saponify the ethyl ester.

-

Purification: Cool the basic solution and wash again with diethyl ether. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-7) using 1M HCl, which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Physicochemical Properties

The key properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | α-Phenyl-GABA, 2-Phenyl-4-aminobutanoic acid | [3] |

| CAS Number | 13080-10-9 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

Mechanism of Action: A GABAergic Modulator

As a GABA analogue, the primary pharmacological activity of this compound is expected to stem from its interaction with the GABAergic system. While its isomer, Phenibut (β-phenyl-GABA), is a known agonist of GABA-B receptors and at higher doses interacts with α2δ subunit-containing voltage-gated calcium channels, the precise receptor binding profile of α-Phenyl-GABA is less extensively documented.[1][4] However, its structural similarity suggests a potential interaction with GABA receptors.

The proposed mechanism involves binding to GABA receptors, potentially mimicking the action of GABA and leading to neuronal inhibition. This can result in a range of central nervous system effects, including anxiolytic and sedative properties.[1] The phenyl ring is a key structural feature that enhances its lipophilicity compared to GABA, facilitating passage across the blood-brain barrier.[2]

Signaling Pathway Diagram

The following diagram illustrates the potential interaction of this compound within a GABAergic synapse.

Caption: Proposed mechanism of this compound at a GABAergic synapse.

Pharmacological Effects and Research Applications

The structural design of this compound positions it as a valuable compound for both foundational neuroscience research and pharmaceutical development.[2][5]

-

Research Tool: It serves as a useful tool for probing the structure-activity relationships of GABA receptor ligands. By comparing its effects to GABA, baclofen, and phenibut, researchers can gain deeper insights into the specific molecular interactions that govern receptor subtype selectivity and functional activity.[2][6]

-

Pharmaceutical Intermediate: This compound acts as a key building block in the synthesis of more complex molecules.[2][4] Its chiral center and functional groups allow for diverse chemical modifications to create novel active pharmaceutical ingredients (APIs) targeting the central nervous system.

-

Potential Therapeutic Agent: Given its GABA-mimetic structure, this compound is being investigated for its potential neuroprotective, anxiolytic, and anticonvulsant properties.[1][5][6] Further studies are warranted to fully characterize its therapeutic potential for conditions like anxiety disorders, sleep disturbances, and certain neurodegenerative diseases.[4][5]

Experimental Workflow: Receptor Binding Assay

To quantitatively assess the interaction of this compound with GABA receptors, a competitive radioligand binding assay is a standard and effective method.

Protocol: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat cortical membrane preparation (source of GABA-B receptors).

-

[³H]-CGP54626 (radioligabeled GABA-B antagonist).

-

Unlabeled GABA (for non-specific binding determination).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

-

Scintillation vials and cocktail.

-

Microplate harvester and filter mats (e.g., GF/B).

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of [³H]-CGP54626.

-

Non-Specific Binding (NSB): To a separate set of wells, add [³H]-CGP54626 and a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the receptors.

-

Competitive Binding: To the remaining wells, add [³H]-CGP54626 and the various dilutions of this compound.

-

Reaction Initiation: Add the rat cortical membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mats using a microplate harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram

Sources

The Ascendancy of a Cosmonaut's Calm: An In-depth Technical Guide to the Historical Development of 4-Amino-2-phenylbutanoic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-phenylbutanoic acid, widely known as phenibut, represents a unique chapter in the annals of psychopharmacology. Developed in the Soviet Union during the space race, its journey from a cosmonaut's anxiolytic to a globally available nootropic supplement is a compelling narrative of scientific discovery, geopolitical influence, and evolving regulatory landscapes. This technical guide provides a comprehensive historical analysis of phenibut research, from its initial synthesis and early pharmacological characterization to its detailed mechanism of action and modern-day resurgence. By delving into the foundational Soviet-era research and tracing its development to contemporary studies, this guide offers a deep, technical understanding of this multifaceted compound for professionals in drug discovery and development.

Genesis in the Soviet Space Program: The Birth of a "Tranquilizer"

The story of this compound begins in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[1] Amidst the intense pressures of the space race, there was a pressing need for a psychotropic agent that could alleviate the profound stress and anxiety experienced by cosmonauts without impairing cognitive function or performance. Traditional tranquilizers were deemed unsuitable due to their sedative side effects.

Under the leadership of Professor Vsevolod Perekalin, a team of researchers synthesized a novel compound: β-phenyl-γ-aminobutyric acid, later named phenibut.[2][3] The core innovation was the addition of a phenyl ring to the structure of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This structural modification was a critical breakthrough, as GABA itself cannot efficiently cross the blood-brain barrier. The phenyl group facilitated this passage, allowing the compound to exert its effects directly on the brain.[1] Early publications from the Soviet era referred to the compound as "fenigam" or "phenigama."[1]

Foundational Research: Early Soviet Pharmacological Investigations

Following its synthesis, phenibut underwent extensive testing at the Institute of Experimental Medicine, USSR Academy of Medical Sciences.[1] This early research, primarily documented in Russian-language journals, established its dual-action profile as both an anxiolytic and a nootropic, or cognitive enhancer.[4]

These pioneering studies, often conducted by researchers such as R.A. Khaunina, demonstrated phenibut's ability to reduce anxiety and fear in animal models, while simultaneously improving performance in cognitive tasks.[5][6] It was this unique combination of effects that made it an ideal candidate for use by cosmonauts, who needed to remain calm yet highly functional in high-stakes environments.[7] Phenibut was subsequently included in the standard medical kit for Soviet space missions.[7]

Elucidating the Molecular Dance: Mechanism of Action

The calming and cognitive-enhancing effects of phenibut stem from its interaction with the GABAergic system, albeit with a more complex mechanism than initially understood.

A Tale of Two Receptors: GABA-B and GABA-A

Phenibut functions primarily as a full agonist of the GABA-B receptor.[2] The binding of phenibut to the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[1][3] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[1] The G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][3] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability and the characteristic anxiolytic and sedative effects.[3]

At higher concentrations, phenibut is also thought to interact with GABA-A receptors, although with significantly lower affinity.[4][8]

A Gabapentinoid in Disguise: The Role of Voltage-Gated Calcium Channels

More recent research has unveiled a crucial aspect of phenibut's mechanism of action: its activity as a gabapentinoid.[2] Both the (R)- and (S)-enantiomers of phenibut bind to and block the α2δ subunit of voltage-dependent calcium channels (VDCCs).[2][9] This mechanism is shared with drugs like gabapentin and pregabalin and is believed to contribute significantly to phenibut's analgesic and anxiolytic properties.[9]

The Dopaminergic Connection

Several Soviet-era studies reported that phenibut can increase dopamine levels in the striatum.[2] While the precise mechanism remains to be fully elucidated, this effect may contribute to the mood-elevating and pro-social effects reported by some users.[2]

Signaling Pathway of Phenibut at the GABA-B Receptor

The following diagram illustrates the primary signaling cascade initiated by phenibut's binding to the GABA-B receptor:

Chemical Blueprint: Synthesis of this compound

The original synthesis of phenibut developed by Perekalin and his team has been documented, and various modifications have since been described.[10][11]

The Perekalin Synthesis: An Overview

A published synthesis route involves the following key steps:[12]

-

Condensation of benzoyl chloride and ethyl acetoacetate.

-

Hydrolysis to form ethyl benzoylacetate.

-

Condensation of benzaldehyde and nitromethane to generate trans-nitrostyrene.

-

Michael addition of ethyl benzoylacetate to trans-nitrostyrene.

-

Catalytic hydrogenation of the adduct using Raney nickel.

-

Hydrolysis in concentrated hydrochloric acid to yield phenibut.

A multi-stage production process has also been described, starting with the formation of benzalmalonic acid diethyl ether, which is then converted to cyanobenzylmalonic acid diethyl ether.[2] Subsequent reduction with hydrogen yields 4-phenyl-3-carbethoxypyrrolidone-2, which upon hydrolysis and decarboxylation in an acidic medium, produces phenibut.[2]

Experimental Protocol: A Representative Synthesis

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of phenibut explains its onset and duration of action.

-

Absorption: Phenibut is well-absorbed after oral administration.[2]

-

Distribution: It is widely distributed throughout the body and, crucially, crosses the blood-brain barrier.[2] Approximately 0.1% of an administered dose penetrates the brain, with higher penetration observed in younger and older individuals.[2]

-

Metabolism: Phenibut undergoes minimal metabolism in the liver.[2]

-

Excretion: The majority of the drug (approximately 63-65%) is excreted unchanged in the urine.[2][13]

-

Half-life: The elimination half-life of a 250 mg dose in healthy volunteers is approximately 5.3 hours.[2]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ≥63% (250 mg) | [2] |

| Elimination Half-life | 5.3 hours (250 mg) | [2] |

| Excretion | ~63% unchanged in urine | [2] |

Structure-Activity Relationships: The Importance of Form

The pharmacological activity of phenibut is intrinsically linked to its chemical structure.

-

The Phenyl Ring: The presence of the phenyl group at the β-position is the key structural feature that distinguishes phenibut from GABA and allows it to cross the blood-brain barrier.[1]

-

Stereochemistry: Phenibut has a chiral center, and its enantiomers exhibit different pharmacological activities. The (R)-enantiomer is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[14] In contrast, both enantiomers show similar affinity for the α2δ subunit of voltage-dependent calcium channels.[2]

-

Analogues: The structure of phenibut has served as a template for other GABAergic drugs. Baclofen, for example, is a p-chloro-derivative of phenibut with higher affinity for the GABA-B receptor.[8]

| Compound | Modification | Key Activity Change |

| GABA | - | Poor blood-brain barrier penetration |

| Phenibut | Addition of phenyl ring at β-position | Enhanced blood-brain barrier penetration, GABA-B agonism |

| Baclofen | Addition of chloro group to phenyl ring | Increased GABA-B receptor affinity |

| Pregabalin | Isobutyl group instead of phenyl ring | Primarily acts on α2δ subunit of VDCCs |

The Modern Era: From Prescription to Supplement and Beyond

While phenibut remains a prescribed medication in Russia, Ukraine, Belarus, and Latvia for conditions such as anxiety, insomnia, and asthenia, its trajectory in the Western world has been markedly different.[1][2] It is not approved for clinical use in the United States and most of Europe.[1]

Despite this, phenibut has gained popularity as a nootropic and anxiolytic supplement, readily available for purchase online. This has led to concerns about its potential for recreational use, dependence, and withdrawal.[1] The legal status of phenibut varies globally, with some countries having implemented controls on its sale and use.[1]

Conclusion: A Compound of Enduring Interest

The historical development of this compound research is a testament to the intricate relationship between scientific innovation, societal needs, and global context. Born from the exigencies of the Soviet space program, phenibut's unique pharmacological profile as a blood-brain barrier-penetrating GABA analogue has secured its place in the pantheon of psychotropic agents. Its dual mechanism of action, targeting both GABA-B receptors and voltage-gated calcium channels, continues to make it a subject of significant scientific interest. For researchers and drug development professionals, the story of phenibut offers valuable insights into structure-activity relationships, the evolution of pharmacological understanding, and the complex journey of a compound from a targeted therapeutic to a global phenomenon. A thorough understanding of its historical and scientific underpinnings is essential for navigating its future research and potential applications.

References

- Phenibut - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenibut]

- World Health Organization. (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT. [URL: https://www.who.int/publications/m/item/unedited-advance-copy-pre-review-report-phenibut]

- Phenibut: Clinical uses and Synthesis method - ChemicalBook. (2024, July 26). [URL: https://www.chemicalbook.com/article/phenibut-clinical-uses-and-synthesis-method.htm]

- Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412702/]

- Phenibut synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1078-21-3.htm]

- Keniche, A., El Ouar, I., Zeghina, I., & Dib, M. E. A. (2022). Synthesis of Phenibut (16) and Baclofen (17). Combinatorial Chemistry and High Throughput Screening, 25(1), 187-196.

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [URL: https://pubmed.ncbi.nlm.nih.gov/11830761/]

- A narrative review of the naturally occurring inhibitory neurotransmitter gamma- aminobutyric acid (GABA) called phenibut - LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/12020/]

- How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor - YouTube. (2025, November 1). [URL: https://www.youtube.

- World Health Organization. (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT. [URL: https://www.who.int/docs/default-source/controlled-substances/44th-ecdd/phenibut-pr.pdf?sfvrsn=981b53c7_1]

- Lapin, I. P. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6494145/]

- Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [URL: https://www.researchgate.net/publication/23224155_Comparative_pharmacological_activity_of_optical_isomers_of_phenibut]

- Phenibut: A Nootropic Needing More Behavioral Studies - Maze Engineers. (2018, September 6). [URL: https://www.mazeengineers.com/phenibut-nootropic-needing-behavioral-studies/]

- Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [URL: https://pubmed.ncbi.nlm.nih.gov/26234470/]

- Reasons for use and experiences of using phenibut, a mixed methods analysis of online reports. ResearchGate. [URL: https://www.researchgate.net/publication/340986169_Reasons_for_use_and_experiences_of_using_phenibut_a_mixed_methods_analysis_of_online_reports]

- Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202102925]

- Method for obtaining phenibut production semi-products. Google Patents. [URL: https://patents.google.

- 4-Amino-3-phenylbutanoic acid (HMDB0246346) - Human Metabolome Database. (2021, September 10). [URL: https://hmdb.ca/metabolites/HMDB0246346]

- Phenibut Use and Withdrawal - ToxTalks. [URL: https://med.virginia.edu/brpc/wp-content/uploads/sites/265/2021/01/Tox-Talk-Vol-2-Issue-1-Phenibut.pdf]

- 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 - Biosynth. [URL: https://www.biosynth.com/p/FA130469/4-amino-3-phenylbutanoic-acid]

- 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/4-amino-3-phenylbutanoic-acid]

- The Biological Activity of Methyl 4-amino-3-phenylbutanoate: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/pdf/B1179018.pdf]

Sources

- 1. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.who.int [cdn.who.int]

- 12. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of 4-Amino-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of γ-Aminobutyric Acid (GABA), is a compound of significant interest in biochemical and pharmaceutical research.[1] As with any active pharmaceutical ingredient (API), its solubility is a cornerstone of its developability. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in vitro assays, ultimately increasing development costs and the likelihood of late-stage failure.[2][3] This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, a detailed protocol for its experimental determination, and the scientific rationale behind these methodologies.